(1-Methylcyclohexyl)methanesulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

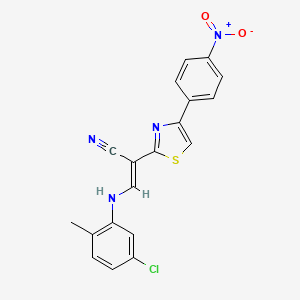

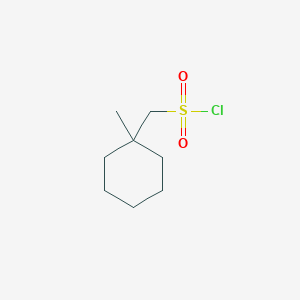

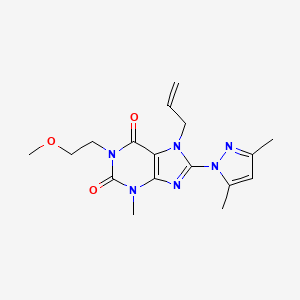

“(1-Methylcyclohexyl)methanesulfonyl chloride” is an organic compound with the molecular formula C8H15ClO2S. It has a molecular weight of 210.72 . The compound is also known by its IUPAC name, (1-methylcyclohexyl)methanesulfonyl chloride .

Molecular Structure Analysis

The InChI code for “(1-Methylcyclohexyl)methanesulfonyl chloride” is 1S/C8H15ClO2S/c1-8(7-12(9,10)11)5-3-2-4-6-8/h2-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique

Synthesis and Chemical Reactions

(1-Methylcyclohexyl)methanesulfonyl chloride is utilized in various synthesis processes and chemical reactions, demonstrating its versatility in chemical research:

Synthesis of Methyl Sulfonamide

Methanesulfonyl chloride is used as a raw material for synthesizing methyl sulfonamide through ammonification. Optimized conditions include using cyclohexane as a solvent and ethanol as an extraction agent, with a specific volume ratio of raw material to solvent, achieving a product yield of 87%-89% (Zhao, 2002).

Electrochemical Studies in Ionic Liquids

Methanesulfonyl chloride (MSC) forms a room-temperature ionic liquid with AlCl3. The electrochemical properties of vanadium pentoxide (V2O5) films prepared via the sol–gel route were examined in this electrolyte. As a potential cathode, sodium can be reversibly intercalated into the V2O5 film, showcasing the role of MSC in such electrochemical setups (Su, Winnick, & Kohl, 2001).

Study of Radical Reactions

The one-electron reduction of methanesulfonyl chloride leads to the formation of electron adducts and sulfonyl radicals. These intermediates play roles in various reactions, including the cis-trans isomerization of mono-unsaturated fatty acids, and their interactions with oxygen are of significant interest in understanding radical chemistry (Tamba, Dajka, Ferreri, Asmus, & Chatgilialoglu, 2007).

Catalytic Decomposition for Methane Conversions

MSC's decomposition is crucial for methane halogenation/chlorination processes. The study of catalytic systems for the highly selective decomposition of MSC provides insights into the reaction mechanisms and energy requirements, contributing to the optimization of methane conversion processes (Kang, Zhou, Ma, Zhang, Chen, & Tang, 2017).

Labeling Agent for Radiopharmaceutical Development

Methanesulfonyl chloride is used in labeling methanesulfonyl (mesyl) chloride with no-carrier-added (NCA) carbon-11, providing a new labeling agent of potential value in radiopharmaceutical development for positron emission tomography (PET) (McCarron & Pike, 2003).

Pd-catalyzed N-arylation of Methanesulfonamide

This process is reported to be a convenient, general, and high-yielding method. It is significant as it eliminates concerns over genotoxic impurities that can arise from certain other methods (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Mécanisme D'action

Mode of Action

(1-Methylcyclohexyl)methanesulfonyl chloride, like other sulfonyl chlorides, is a type of sulfonyl halide. Sulfonyl halides are reactive compounds that can participate in various chemical reactions, such as substitution reactions with amines or alcohols to form sulfonamides or sulfonate esters, respectively .

Biochemical Pathways

The specific biochemical pathways affected by (1-Methylcyclohexyl)methanesulfonyl chloride would depend on the context of its use, particularly the molecules it interacts with. As a reagent, it could be involved in a variety of pathways depending on the other reactants present .

Result of Action

The molecular and cellular effects of (1-Methylcyclohexyl)methanesulfonyl chloride’s action would be determined by the specific chemical reactions it participates in. In general, sulfonyl chlorides can react with various nucleophiles, leading to the formation of new bonds and the creation of diverse chemical structures .

Action Environment

The action, efficacy, and stability of (1-Methylcyclohexyl)methanesulfonyl chloride can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, sulfonyl chlorides are typically reactive and may decompose in the presence of moisture .

Propriétés

IUPAC Name |

(1-methylcyclohexyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO2S/c1-8(7-12(9,10)11)5-3-2-4-6-8/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIDKNGWZMIHFST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3r,5r,7r)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide](/img/structure/B2416331.png)

![N-(4-fluorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2416332.png)

![8-chloro-1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2416333.png)

![8-(4-(dimethylamino)phenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2416338.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2416339.png)

![(2S)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid](/img/structure/B2416344.png)

![3-Cyclopropyl-1-[1-(quinoline-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2416349.png)

![N-([2,4'-bipyridin]-4-ylmethyl)isonicotinamide](/img/structure/B2416353.png)